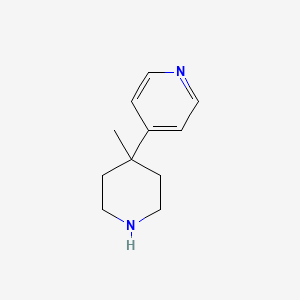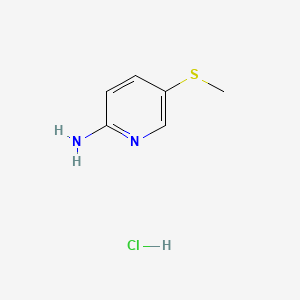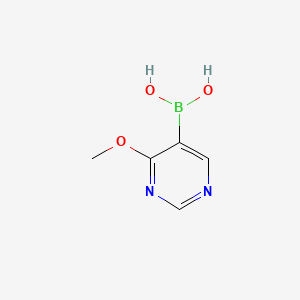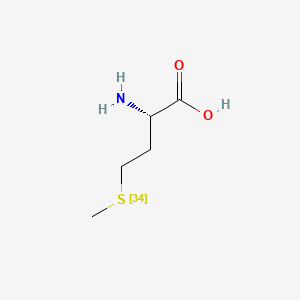
L-Methionin-34S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine-34S is a stable isotope-labeled version of L-Methionine, an essential amino acid. The “34S” denotes the presence of the sulfur-34 isotope, which is a non-radioactive, stable isotope of sulfur. L-Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. The stable isotope labeling makes L-Methionine-34S particularly valuable in scientific research, especially in studies involving metabolic pathways and protein dynamics.
Wissenschaftliche Forschungsanwendungen
L-Methionine-34S is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Tracking sulfur metabolism and methionine pathways in organisms.
Protein Dynamics: Investigating protein synthesis, turnover, and degradation.
Medical Research: Studying the role of methionine in diseases such as cancer and liver disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other chemical industries.
Wirkmechanismus
Target of Action
L-Methionine-34S is a 34S-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant , protecting the liver from damage .
Mode of Action
It is known that methionine, the parent compound of l-methionine-34s, is a precursor to l-cysteine . It is thought that metabolism of high doses of certain substances in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .
Biochemical Pathways
The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that methionine, the parent compound of l-methionine-34s, acts as a hepatoprotectant . This suggests that L-Methionine-34S may also have hepatoprotective effects.
Action Environment
It is known that the action of methionine, the parent compound of l-methionine-34s, can be influenced by various factors, including diet, liver health, and the presence of other substances in the body .
Biochemische Analyse
Biochemical Properties
L-Methionine-34S plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the biosynthesis of L-Methionine, it interacts with L-homoserine O-succinyltransferase (MetA), metAfbr, metC, and yjeH .
Cellular Effects
L-Methionine-34S influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Escherichia coli, the synthesis of L-Methionine-34S affects the accumulation of L-isoleucine .
Molecular Mechanism
The mechanism of action of L-Methionine-34S is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Methionine-34S can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of L-Methionine-34S vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
L-Methionine-34S is involved in several metabolic pathways. It interacts with enzymes or cofactors such as cysEfbr, serAfbr, and cysDN . It also affects metabolic flux or metabolite levels .
Transport and Distribution
L-Methionine-34S is transported and distributed within cells and tissues. The details of its interaction with transporters or binding proteins, as well as its localization or accumulation, are essential .
Subcellular Localization
The subcellular localization of L-Methionine-34S and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-34S typically involves the incorporation of sulfur-34 into the methionine molecule. This can be achieved through chemical synthesis or biosynthetic methods. In chemical synthesis, sulfur-34 is introduced into the precursor molecules, which are then subjected to a series of reactions to form L-Methionine-34S. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotope without altering the chemical structure of methionine.
Industrial Production Methods
Industrial production of L-Methionine-34S involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate sulfur-34 into methionine during their metabolic processes. The fermentation broth is then processed to extract and purify L-Methionine-34S. This method is preferred for its efficiency and scalability, making it possible to produce large quantities of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine-34S undergoes various chemical reactions, including:
Oxidation: L-Methionine-34S can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: The sulfur atom in L-Methionine-34S can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or enzymatic reduction using methionine sulfoxide reductase.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regeneration of L-Methionine-34S from methionine sulfoxide.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
L-Methionine-34S is unique due to its stable isotope labeling, which distinguishes it from regular L-Methionine. Similar compounds include:
L-Methionine: The non-labeled version, essential for protein synthesis and various metabolic processes.
DL-Methionine: A racemic mixture of D- and L-Methionine, used in animal feed and supplements.
S-Methylmethionine: A derivative of methionine involved in plant metabolism and stress responses.
L-Methionine-34S stands out for its application in research, providing insights into metabolic pathways and protein dynamics that are not possible with non-labeled methionine.
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-XFUDJREASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[34S]CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
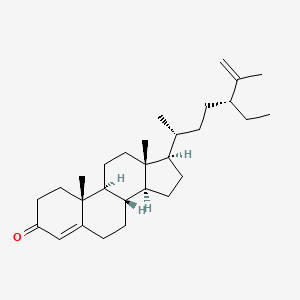
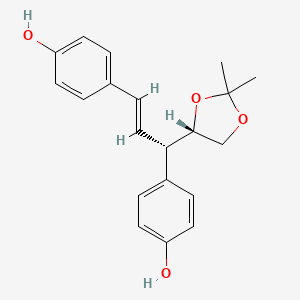
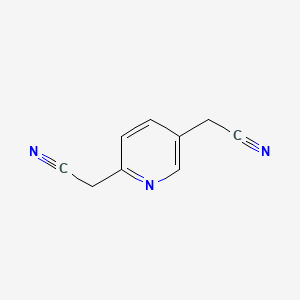

![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
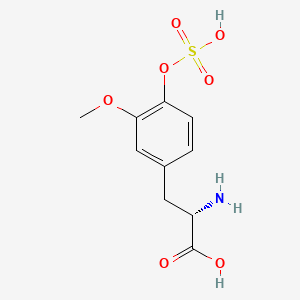
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
